molecular formula C16H14N2O2S2 B2355273 N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide CAS No. 313469-59-9

N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide

Cat. No.: B2355273
CAS No.: 313469-59-9
M. Wt: 330.42
InChI Key: NBHPYSJJLKYJCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide” has been reported. For instance, readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol were used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid .


Chemical Reactions Analysis

The tautomerization mechanism of a similar compound, 4-(methylsulfanyl)-3[(1Z)-1-(2 phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, was inspected in the gas phase and ethanol using density function theory (DFT) M06-2X and B3LYP methods .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Alborz et al. (2018) explored the synthesis of novel benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol. These compounds demonstrated moderate antimicrobial activities against various bacterial strains and potential as medicines due to their hemolytic activity and mammalian cell toxicity profiles (Alborz et al., 2018).

Antimicrobial and Cytotoxicity Studies

  • Kaplancıklı et al. (2012) synthesized N-(Benzothiazol-2-yl)-2-[[5-substituted-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide derivatives and evaluated their antimicrobial activities against various microorganisms, including their cytotoxic effects (Kaplancıklı et al., 2012).

Anticancer Activity Evaluation

  • Eshghi et al. (2019) synthesized N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds and evaluated their anti-tumor activity against various cell lines. They found the best cytotoxicity for compounds containing a phenolic segment (Eshghi et al., 2019).

Spectroscopic and Quantum Mechanical Studies

  • Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. They analyzed the compounds' potential as photosensitizers in dye-sensitized solar cells and their non-linear optical activity (Mary et al., 2020).

Corrosion Inhibitor Studies

  • Hu et al. (2016) studied benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. They found these inhibitors provide stability and higher efficiency against steel corrosion than previously reported inhibitors (Hu et al., 2016).

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-21-16-18-13-8-7-11(9-14(13)22-16)17-15(19)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHPYSJJLKYJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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